![molecular formula C17H17N5O2 B4621304 5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-17-0](/img/structure/B4621304.png)
5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with primary amines to produce novel compounds, showcasing a method to generate structurally similar molecules with potential antimicrobial activities (Bektaş et al., 2010). Another approach through the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides offers a pathway to synthesize protected versions of triazole amino acids, highlighting the compound's synthesis versatility (Ferrini et al., 2015).
Molecular Structure Analysis
The crystal structure determination of similar compounds provides insights into their molecular frameworks, which can significantly influence their biological and chemical properties. For instance, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide reveals significant inhibitory activity against some cancer cell lines, suggesting the importance of structure in bioactivity (Lu et al., 2021).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are central to understanding its potential applications. For example, the Dimroth rearrangement plays a crucial role in the chemistry of triazole derivatives, indicating their adaptability in synthetic processes (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, directly influence the compound's applicability in different environments and formulations. While specific data on the compound may be scarce, related studies offer a framework for understanding how these properties are analyzed and reported.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's chemical behavior and stability. The synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide provide valuable insights into the compound's chemical properties and potential for further modification (Alotaibi et al., 2018).
Scientific Research Applications
Antimicrobial Activities
Compounds related to 5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide show promising antimicrobial activities. For instance, a study synthesized various triazole derivatives, which exhibited good to moderate activities against tested microorganisms (Bektaş et al., 2010). Similarly, another study reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Corrosion Inhibition
Triazole compounds have been investigated for their corrosion inhibition properties. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness in inhibiting acidic corrosion of mild steel, achieving up to 98% efficiency at certain concentrations (Bentiss et al., 2009).
Anti-Cancer Activities
Some triazole derivatives are explored for their potential in cancer treatment. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, as mentioned earlier, also align with this application due to their cytotoxic activities against cancer cells (Hassan et al., 2014).
Antiviral Activities
Studies have also focused on the antiviral properties of triazole compounds. A research paper reported the synthesis of novel benzamide-based 5-aminopyrazoles, which exhibited significant anti-influenza A virus (H5N1) activity (Hebishy et al., 2020).
HIV-1 Inhibition
Triazolopyrazole derivatives have been evaluated for their inhibitory activity against HIV-1. A study synthesizing these compounds found moderate activity against HIV-1 in one of the derivatives (Larsen et al., 1999).
Peptidomimetics Synthesis
The potential of triazole compounds in the synthesis of peptidomimetics and biologically active compounds is also a significant area of research. A study explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are useful in this domain (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-7-9-12(10-8-11)22-16(18)15(20-21-22)17(23)19-13-5-3-4-6-14(13)24-2/h3-10H,18H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYWLCUQBWPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138235 | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951894-17-0 | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951894-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.